
r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-9,t-10-dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene, also known as DiOH-B[a]P, is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of extensive research in recent years. PAHs are a group of chemicals that are formed during the incomplete combustion of organic materials, such as coal, oil, and wood. DiOH-B[a]P is of particular interest due to its potential carcinogenic properties and its ability to bind to DNA, which can lead to mutations and the development of cancer.
Mecanismo De Acción
R-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P is believed to exert its carcinogenic effects through its ability to bind to DNA and form adducts, which can lead to mutations and the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P has been shown to induce a number of biochemical and physiological effects, including the activation of cellular signaling pathways involved in inflammation and oxidative stress. It has also been shown to induce DNA damage and mutations, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P in lab experiments is its well-established carcinogenic properties and its ability to bind to DNA. This makes it a useful model compound for studying the mechanisms of carcinogenesis and DNA damage. However, one limitation is that it is a highly toxic compound and must be handled with care in the lab.
Direcciones Futuras
There are a number of future directions for research on r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P, including the development of new methods for its synthesis and purification. Additionally, further studies are needed to fully understand the mechanisms of its carcinogenic effects and its interactions with DNA. Finally, research is needed to identify potential therapeutic targets for preventing or treating the negative effects of r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P exposure.
Métodos De Síntesis
R-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P can be synthesized through a number of different methods, including the reaction of benzo[c]phenanthrene with a variety of oxidizing agents. One common method involves the use of potassium permanganate and sulfuric acid to oxidize the benzo[c]phenanthrene, resulting in the formation of r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P.
Aplicaciones Científicas De Investigación
R-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P has been extensively studied for its potential as a carcinogen and its effects on DNA. It has also been investigated for its ability to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Additionally, r-9,t-10-Dihydroxy-t-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene[a]P has been used as a model compound for studying the metabolism and detoxification of PAHs in the body.
Propiedades
Número CAS |
139237-89-1 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(18R,19S,20R,22S)-21-oxahexacyclo[12.9.0.02,11.05,10.017,23.020,22]tricosa-1(14),2(11),3,5,7,9,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
Clave InChI |
JCURJWCOLRTMLD-CLAROIROSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
Sinónimos |
R-9,T-10-DIHYDROXY-T-11,12-OXY-9,10,11,12-TETRAHYDROBENZO[C]CHRYSENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



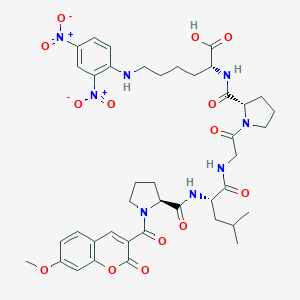

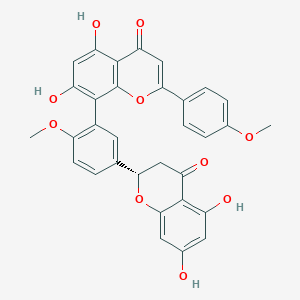
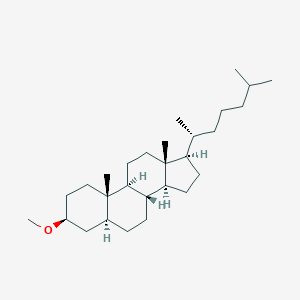

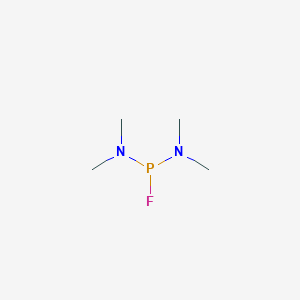
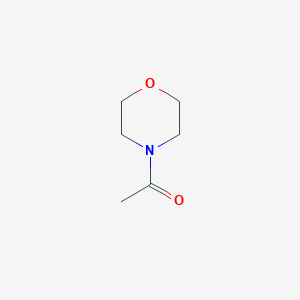




![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

